7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (CAS 879625-69-1) is a quinazolinone derivative with a molecular formula of C22H23N5O2 and a molecular weight of 389.45 g/mol . The compound features a dihydroquinazolin-5(6H)-one core substituted at position 2 with a pyridin-2-yl-piperazine moiety and at position 7 with a furan-2-yl group. The pyridinyl-piperazine tail is a common pharmacophore in kinase inhibitors and neurotransmitter receptor modulators, while the furan substituent may influence lipophilicity and π-π stacking interactions. The 4-methyl group on the quinazolinone core (evident in its close analog BH53975) further modulates steric and electronic properties .
Properties
IUPAC Name |
7-(furan-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-18-13-15(19-4-3-11-28-19)12-17-16(18)14-23-21(24-17)26-9-7-25(8-10-26)20-5-1-2-6-22-20/h1-6,11,14-15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTVGMMALIOFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, cyclization reactions can form the quinazolinone core.
Substitution Reactions: Introduction of the furan and pyridine rings through nucleophilic substitution or coupling reactions.
Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Flow Chemistry: Employing continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinones.
Substitution: The pyridine and piperazine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated reagents or organometallic reagents like Grignard reagents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological activity. Generally, such compounds might:
Bind to Enzymes or Receptors: Interact with specific enzymes or receptors to modulate their activity.
Pathways Involved: Affect signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Piperazine Substituent
The pyridin-2-yl group on the piperazine ring distinguishes this compound from analogs with alternative aromatic or heterocyclic substituents:
- Pyrimidin-2-yl substitution (CAS 921077-15-8): A pyrimidine ring in place of pyridine (C21H22N6O) may improve water solubility due to increased hydrogen-bonding capacity .
- Furan-2-ylcarbonyl substitution (CAS 879625-74-8): This analog (BH53980) replaces pyridine with a furan-carbonyl group, introducing a ketone that could affect metabolic stability .
Substituent Variations at Position 7
The furan-2-yl group at position 7 is critical for π-π interactions. Key analogs include:
- Thiophen-2-yl substitution (BH53976, CAS 879575-51-6): Substituting sulfur for oxygen in the heterocycle (C22H23N5OS) may alter electronic distribution and redox stability .
- 3,4-Dimethoxyphenyl substitution (BH53980): This group (C25H26N4O5) introduces methoxy donors, which could enhance solubility but reduce CNS penetration due to increased polarity .
Core Modifications in Related Scaffolds
- Thiazolo[5,4-d]pyrimidine derivatives (): These compounds replace the quinazolinone core with a thiazolo-pyrimidine system, likely shifting target selectivity toward purinergic or kinase receptors .
- Pyrido[1,2-a]pyrimidin-4-one derivatives (): Structural divergence here suggests activity against different biological targets, such as FLT3 or ALK kinases, due to the fused pyrido-pyrimidine core .
Structural and Property Comparison Table
Research Implications and Trends
The structural diversity among these analogs highlights the importance of the quinazolinone core and its substituents in tuning pharmacological properties. For instance:
- Pyridinyl-piperazine analogs (e.g., 879625-69-1) are prioritized for CNS targets due to balanced lipophilicity .
- Benzodioxole or thiophene substitutions may improve metabolic stability in hepatic environments .
- Methoxy or carbonyl groups (e.g., BH53980) could reduce blood-brain barrier penetration, making them suitable for peripheral targets .
Q & A
Substituent Introduction :
- Furan-2-yl group: Suzuki-Miyaura coupling or nucleophilic substitution.
- Pyridinyl-piperazine: Buchwald-Hartwig amination or SNAr reactions.
Purification : Column chromatography (silica gel) or recrystallization using polar aprotic solvents (DMF, DMSO) .
- Key Reagents : Pd catalysts for cross-coupling, bases (K₂CO₃), and anhydrous solvents .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold).
- Stability : Accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via HPLC-MS .
- Structural Integrity : Infrared (IR) spectroscopy for functional group validation (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Factors to Test :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst Loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency.
- Temperature : Controlled heating (80–120°C) to minimize side reactions.
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables .
Q. What strategies are recommended to resolve contradictions in reported biological activity data for similar quinazolinone derivatives?
- Approach :
Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
Structural Analog Comparison : Compare substituent effects (e.g., furan vs. thiophene) on activity .
Meta-Analysis : Cross-reference pharmacokinetic data (e.g., logP, solubility) to identify outliers .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., pyridinyl to pyrimidinyl in the piperazine group).
- Biological Screening : Test against targets like kinase enzymes or GPCRs using fluorescence polarization assays.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities .
Q. What experimental approaches are suitable for elucidating the mechanism of action in biological systems?
- In Vitro :
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., phosphodiesterases) .
- Receptor Binding : Radioligand displacement studies (e.g., ³H-labeled antagonists).
Q. How should researchers handle and store this compound to ensure long-term stability?
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent oxidation. Avoid exposure to moisture (store with desiccants) .
- Storage : Sealed containers at –20°C in amber vials to limit photodegradation. Confirm stability via quarterly HPLC checks .
Q. What computational tools are recommended for predicting this compound’s physicochemical properties?
- Software :
Q. How can researchers troubleshoot low yields during the final purification step?
- Common Issues :
- Poor Solubility : Use solvent mixtures (e.g., CH₂Cl₂:MeOH) for recrystallization.
- Byproduct Formation : Optimize gradient elution in flash chromatography (hexane:EtOAc to DCM:MeOH) .
- Advanced Solutions : Employ preparative HPLC with C18 columns and trifluoroacetic acid (TFA) as a modifier .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
